Product packaging for Indium(III) sulfate(Cat. No.:CAS No. 13464-82-9)

Indium(III) sulfate

Cat. No.: B081286
CAS No.: 13464-82-9
M. Wt: 212.90 g/mol
InChI Key: RODAKIFYLYKDTD-UHFFFAOYSA-N
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Description

Indium(III) sulfate, with the chemical formula In₂(SO₄)₃, is a sulfate salt of the metal indium that appears as a white to grayish-white, hygroscopic powder with a monoclinic prism structure . It is a highly soluble indium source, with a solubility of approximately 539.2 g/L at 20°C, and its aqueous solutions are acidic, with a 0.14 mol/L solution having a pH of 1.85 . The anhydrous form has a molar mass of 517.81 g/mol, a density of 3.44 g/cm³, and decomposes at temperatures around 600-650°C to form indium oxide and sulfur trioxide . This compound plays a vital role in the electroplating sector due to its exceptional solubility and stability, where it serves as both a synthesis chemical and a hardening agent within gold electroplating baths . In electronics and semiconductor research, it is used in the production of components like diodes and transistors, as well as in the creation of thin-film and transparent conductive coatings for flat-panel displays, touchscreens, and solar cells . Its unique electrical properties and light transmittance characteristics also make it valuable for manufacturing photovoltaic devices and optoelectronic devices like LEDs and photodetectors . From a chemical research perspective, this compound is noteworthy for forming complex ions with water and sulfate in solution, such as In(H₂O)₅(SO₄)+ and In(H₂O)₄(SO₄)₂- . The proportion of this sulfate complex increases with temperature and solution concentration . When using this compound, an excess of strong acid is required during preparation to prevent the formation of insoluble basic salts . This product is intended for laboratory and research applications only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2InO4S B081286 Indium(III) sulfate CAS No. 13464-82-9

Properties

CAS No.

13464-82-9

Molecular Formula

H2InO4S

Molecular Weight

212.90 g/mol

IUPAC Name

bis(2,2-dioxo-1,3,2,4-dioxathiaindigetan-4-yl) sulfate

InChI

InChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

RODAKIFYLYKDTD-UHFFFAOYSA-N

SMILES

O=S1(=O)O[In](O1)OS(=O)(=O)O[In]2OS(=O)(=O)O2

Canonical SMILES

OS(=O)(=O)O.[In]

Other CAS No.

13464-82-9

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Preparation of Indium Iii Sulfate Derivatives

Synthesis Routes for Indium(III) Sulfate (B86663)

Reaction of Indium Metal with Sulfuric Acid

Indium metal can be reacted directly with sulfuric acid to produce indium(III) sulfate. nih.govwikipedia.org The reaction conditions significantly influence the byproducts. When using cold, concentrated sulfuric acid, the reaction yields this compound and hydrogen gas. wikipedia.org

Reaction with cold concentrated H₂SO₄: 2In(s) + 3H₂SO₄(conc., cold) → In₂(SO₄)₃(aq) + 3H₂(g)

Conversely, if hot concentrated sulfuric acid is used, the indium metal reduces the sulfuric acid, producing sulfur dioxide gas instead of hydrogen. wikipedia.org

Reaction with hot concentrated H₂SO₄: 2In(s) + 6H₂SO₄(conc., hot) → In₂(SO₄)₃(aq) + 3SO₂(g) + 6H₂O(l)

An alternative approach involves an electrochemical process. In this method, indium metal is used as the anode in an electrolytic cell containing a sulfuric acid solution (e.g., 20%-70%). wikipedia.org Applying a voltage causes the indium metal to dissolve and form an indium sulfate solution, which can then be filtered and concentrated. wikipedia.org

Reaction of Indium Oxide with Sulfuric Acid

A common and straightforward method for preparing this compound involves the reaction of indium(III) oxide (In₂O₃) with sulfuric acid. nih.govfishersci.cawikipedia.orgwikipedia.org In this reaction, the amphoteric oxide dissolves in the acid to form the corresponding salt and water.

Reaction Equation: In₂O₃(s) + 3H₂SO₄(aq) → In₂(SO₄)₃(aq) + 3H₂O(l)

This method is widely cited as a viable route for the production of this compound. wikipedia.org

Reaction of Indium Carbonate with Sulfuric Acid

Similar to the oxide route, indium(III) carbonate (In₂(CO₃)₃) can be reacted with sulfuric acid to synthesize this compound. nih.govfishersci.cawikipedia.orgwikipedia.org The reaction produces this compound, water, and carbon dioxide gas.

Reaction Equation: In₂(CO₃)₃(s) + 3H₂SO₄(aq) → In₂(SO₄)₃(aq) + 3H₂O(l) + 3CO₂(g)

This pathway provides another effective means of producing the sulfate salt. wikipedia.org

Controlled Acid-Base Reactions for Specific Salt Forms

The nature of the indium sulfate salt can be manipulated by controlling the pH of the solution.

Basic Salts: When the pH of an this compound solution is raised above 3.4, a precipitate will begin to form. wikipedia.org The addition of an alkali, such as potassium hydroxide (B78521), to an indium sulfate solution leads to the precipitation of basic salts. wikipedia.org The specific product formed depends on the pH. For instance, adding ethanol (B145695) to an aqueous solution of indium sulfate can cause the precipitation of a basic indium sulfate, In(OH)SO₄·(H₂O)₂. wikipedia.org Heating an indium sulfate solution in a sealed tube at 160°C can produce an insoluble rhombohedral form of In(OH)SO₄. wikipedia.org

Acidic Salts: In highly acidic conditions, acidic salts can be formed. For example, evaporating an indium sulfate solution in 40% sulfuric acid or cooling a solution in 60% sulfuric acid can crystallize indium hydrogensulfate tetrahydrate, HIn(SO₄)₂·4H₂O. wikipedia.org This compound is part of a family of acid sulfates that includes other trivalent metals like aluminum and iron. wikipedia.org

Preparation of Hydrated Forms of this compound

This compound is hygroscopic and readily forms hydrates when crystallized from aqueous solutions. wikipedia.orgfishersci.nl Several hydrated forms are known to exist, most commonly the nonahydrate (In₂(SO₄)₃·9H₂O) and the pentahydrate (In₂(SO₄)₃·5H₂O). nih.govfishersci.cawikipedia.org The specific hydrate (B1144303) obtained can depend on the crystallization conditions. The nonahydrate is a common commercially available form. wikipedia.orgfishersci.nl

Anhydrous this compound Synthesis

The anhydrous form of this compound, In₂(SO₄)₃, is typically prepared by the dehydration of its hydrated salts. fishersci.nl This can be achieved by heating. For example, the acid sulfate tetrahydrate, HIn(SO₄)₂·4H₂O, yields the anhydrous form upon heating to 482 K (209 °C). wikipedia.org Another documented method involves concentrating an indium sulfate solution until crystallization begins, followed by heating the solid product under vacuum at temperatures between 130-140°C for an extended period to remove all water molecules. wikipedia.org Anhydrous this compound has two known crystalline forms and decomposes at temperatures above 600°C. wikipedia.orgwikipedia.org

Pentahydrate this compound Synthesis

This compound pentahydrate (In₂(SO₄)₃·5H₂O) is a hydrated form of indium sulfate. Its synthesis can be achieved through the reaction of indium, indium oxide, or indium carbonate with sulfuric acid. atamanchemicals.comsamaterials.comfuncmater.comattelements.com An excess of a strong acid is necessary during these reactions to prevent the formation of insoluble basic salts. atamanchemicals.comsamaterials.comfuncmater.comattelements.com As a solid, indium sulfate can exist in an anhydrous form, as a pentahydrate with five water molecules, or as a nonahydrate with nine water molecules. atamanchemicals.comsamaterials.comfuncmater.comattelements.comwikipedia.org

ReactantReagentProduct
Indium (In)Sulfuric Acid (H₂SO₄)This compound pentahydrate (In₂(SO₄)₃·5H₂O)
Indium Oxide (In₂O₃)Sulfuric Acid (H₂SO₄)This compound pentahydrate (In₂(SO₄)₃·5H₂O)
Indium CarbonateSulfuric Acid (H₂SO₄)This compound pentahydrate (In₂(SO₄)₃·5H₂O)

Nonahydrate this compound Synthesis

The nonahydrate of this compound (In₂(SO₄)₃·9H₂O) is another stable hydrated form of the compound. atamanchemicals.comsamaterials.comfuncmater.comattelements.comwikipedia.org It is commercially available and presents as a grayish-white, hygroscopic powder with a monoclinic prism structure. tomo-e.co.jp Synthesis of the nonahydrate can be performed via hydrothermal methods. For example, a reaction using In₂(SO₄)₃·9H₂O and benzene-1,2-dicarboxylic acid in water at 423 K yields a coordination polymer of indium(III). nhu.edu.tw

Synthesis of Acidic Indium(III) Sulfates

Indium Hydrogensulfate Tetrahydrate (HIn(SO₄)₂ · 4 H₂O) Preparation

Indium hydrogensulfate tetrahydrate (HIn(SO₄)₂ · 4H₂O) is an acidic sulfate of indium. wikipedia.org This compound crystallizes in the orthorhombic system. wikipedia.org Its structure is part of a family of acid sulfates that includes elements like aluminum, gallium, iron(III), and titanium(III). wikipedia.org The synthesis of this tetrahydrate can be achieved by cooling a solution of indium oxide in 60% sulfuric acid. xumuk.ru

Crystallization Parameters for Acid Sulfate Formation

The formation of acidic indium sulfates is dependent on the concentration of sulfuric acid in the solution. wikipedia.org Indium hydrogensulfate tetrahydrate can be produced by evaporating a solution of indium sulfate in 40% sulfuric acid or by cooling an indium sulfate solution in 60% sulfuric acid. wikipedia.org The presence of sulfuric acid affects the solubility of indium sulfates, particularly at varying temperatures. researchgate.netcolab.ws The study of phase diagrams, such as the In₂(SO₄)₃–H₂SO₄–H₂O system, is crucial for understanding the precise conditions required for the crystallization of specific acidic salts. researchgate.netcolab.wsosti.gov

MethodSulfuric Acid ConcentrationResulting Compound
Evaporation of Indium Sulfate Solution40%HIn(SO₄)₂ · 4H₂O
Cooling of Indium Sulfate Solution60%HIn(SO₄)₂ · 4H₂O

Synthesis of Basic Indium(III) Sulfates

Precipitation Methods for InOHSO₄ · (H₂O)₂

Basic indium sulfates, such as InOHSO₄·(H₂O)₂, can be synthesized through precipitation methods. wikipedia.org One method involves adding ethanol to an aqueous solution of indium sulfate. wikipedia.org Crystals of InOHSO₄·(H₂O)₂ can be formed from a 0.05 molar solution with double the volume of ethanol, with crystallization occurring over several weeks. wikipedia.org Another approach to obtaining basic indium sulfates is through a urea-based homogeneous precipitation method, which can yield InOHSO₄(H₂O)₂ precursor disks. rsc.org The addition of alkalis, like potassium hydroxide, to indium sulfate solutions also leads to the precipitation of basic salts, with the specific product depending on the pH. atamanchemicals.comwikipedia.org If the pH of an indium sulfate solution rises above 3.4, a precipitate will form. atamanchemicals.comwikipedia.org Furthermore, heating an indium sulfate solution to temperatures above 100°C can cause the precipitation of basic In(OH)SO₄. rsc.org

PrecursorMethodProduct
Indium Sulfate SolutionAddition of EthanolInOHSO₄·(H₂O)₂
Indium Sulfate SolutionUrea-based Homogeneous PrecipitationInOHSO₄(H₂O)₂
Indium Sulfate SolutionAddition of Alkalis (e.g., KOH)Basic Indium Sulfates
Indium Sulfate SolutionHeating above 100°CIn(OH)SO₄

Hydrothermal Synthesis of Rhombohedral InOHSO₄

The synthesis of basic indium sulfate, specifically the rhombohedral crystalline form of InOHSO₄, can be achieved through hydrothermal methods. This process involves heating an aqueous solution of this compound in a sealed container to temperatures of 160 °C or higher. These conditions facilitate the hydrolysis and subsequent crystallization of the basic salt. The rhombohedral phase of InOHSO₄ is noted as an insoluble product that forms under these elevated temperature and pressure conditions over a period of about a week. wikipedia.org

Influence of Concentration and Temperature on Basic Salt Formation

The formation of basic indium sulfate salts is highly dependent on the concentration of the this compound solution and the temperature. Generally, to prevent the precipitation of these insoluble basic salts, an excess of a strong acid, such as sulfuric acid, is necessary in the solution. wikipedia.orgatamanchemicals.com

Several factors influence the formation of these basic salts:

pH Level : An aqueous solution of this compound is naturally acidic. For instance, a 0.14 molar solution has a pH of approximately 1.85. If the pH of the solution rises above 3.4, a precipitate of a basic salt will form. wikipedia.org The addition of alkalis, such as potassium hydroxide, to an indium sulfate solution will cause the precipitation of basic salts, with the specific composition, like 2In₂O₃·SO₃·nH₂O or KIn₃(OH)₆(SO₄)₂, being dependent on the pH. wikipedia.orgatamanchemicals.com

Concentration : The dilution of an this compound solution can also lead to the formation of basic salts. Specifically, if the solution is diluted to a concentration below 0.005 molar, the insoluble basic salt InOHSO₄ will form. wikipedia.org Conversely, at higher concentrations, the formation of sulfato complexes, such as [In(H₂O)₅(SO₄)]⁺, is favored. wikipedia.orgrsc.org

Temperature : The formation of sulfato complexes in solution is an endothermic process, meaning it is favored by an increase in temperature. wikipedia.orgrsc.org At temperatures above 100 °C in aqueous solutions, a basic indium sulfate, In(OH)SO₄, precipitates. rsc.org Hydrothermal synthesis at 160 °C or higher is a direct method to produce rhombohedral InOHSO₄. wikipedia.org

Synthesis of Double Sulfates and Alums

This compound readily forms double salts, particularly alums, with univalent metal sulfates. These compounds have the general formula M¹In(SO₄)₂ · 12H₂O, where M¹ is a monovalent cation.

M¹In(SO₄)₂ · 12 H₂O Alum Synthesis (e.g., CsIn(SO₄)₂ · 12 H₂O, NH₄In(SO₄)₂ · 12 H₂O)

The synthesis of specific indium alums involves the crystallization from a mixed solution of the constituent sulfates.

Cesium Indium Alum (CsIn(SO₄)₂ · 12 H₂O): This alum can be precipitated from a solution of this compound by the addition of cesium nitrate (B79036). The presence of extra sulfuric acid in the solution aids in the precipitation process. wikipedia.org The resulting crystals have a β-alum structure. wikipedia.org

Ammonium (B1175870) Indium Alum (NH₄In(SO₄)₂ · 12 H₂O): The synthesis of ammonium indium alum requires carefully controlled temperature conditions. It is known to be quite unstable at room temperature and must be crystallized at temperatures below 5 °C. wikipedia.org If the temperature rises to 36 °C, it decomposes into a tetrahydrate form. wikipedia.org

Crystallization Conditions for Indium Alums

The crystallization of indium alums is influenced by factors such as temperature, cation size, and solubility. All indium alums share a cubic crystal structure with the space group Pa3. wikipedia.org

The conditions for successful crystallization can be summarized as follows:

AlumCrystallization Conditions
CsIn(SO₄)₂ · 12 H₂O Precipitates upon adding a cesium salt (e.g., CsNO₃) to an acidic indium sulfate solution.
NH₄In(SO₄)₂ · 12 H₂O Must be crystallized below 5 °C due to thermal instability at room temperature. wikipedia.org
General Indium Alums Fractional crystallization can be employed to separate different alums based on their varying solubilities.

Anhydrous double sulfates with rhombohedral crystal structures, including CsIn(SO₄)₂ and NH₄In(SO₄)₂, can be prepared by heating a solid mixture of the individual metal sulfates to 350 °C or by dehydrating the hydrated alum salts at 300 °C. wikipedia.org

Controlled Synthesis for Purity and Morphology

The synthesis of this compound and its derivatives requires careful control of reaction parameters to ensure high purity and desired morphology, primarily by preventing the formation of undesired basic salts and other impurities.

Role of Reaction Environment in Yield and Purity Optimization

Optimizing the yield and purity of this compound hinges on the meticulous management of the reaction environment. Key parameters include the acidity (pH), temperature, and concentration of reactants.

pH Control: Maintaining a low pH is critical. The synthesis of this compound from indium metal, its oxide, or carbonate requires an excess of strong acid. wikipedia.orgatamanchemicals.com If the pH rises above 3.4, basic indium salts begin to precipitate, reducing the yield of the desired neutral sulfate and contaminating the product. wikipedia.org In electrolytic methods for preparing high-purity indium from sulfate solutions, the optimal pH is often maintained in the range of 2.0 to 2.5 to ensure indium ion stability and achieve high current efficiency. nih.govresearchgate.netmdpi.com

Temperature Control: Temperature plays a dual role. While elevated temperatures can increase reaction rates, they also promote the formation of basic sulfates, especially in aqueous solutions above 100 °C. rsc.org For electrowinning and electrorefining processes, the temperature is often controlled around 40 °C to optimize deposit morphology and current efficiency. researchgate.netresearchgate.net For the synthesis of specific hydrated salts like ammonium indium alum, low temperatures (below 5 °C) are essential to facilitate crystallization and prevent decomposition. wikipedia.org

Purification Techniques: Post-synthesis purification is essential for achieving high-purity this compound. Methods include recrystallization, which leverages solubility differences to remove impurities. For producing high-purity indium, electrolytic refining of crude indium in a sulfate-based electrolyte is a common industrial practice. nih.govgoogle.com In this process, controlling parameters such as current density, electrolyte composition (including additives like boric acid and sodium sulfate), and temperature is crucial for obtaining high-purity (e.g., 4N or 99.99%) indium deposits. researchgate.netmdpi.comgoogle.com

The following table summarizes the key parameters for purity and yield optimization:

ParameterInfluence and Optimal Conditions
pH / Acidity Must be kept low (e.g., pH < 3.4) to prevent precipitation of basic salts. An excess of H₂SO₄ is required for direct synthesis. wikipedia.orgatamanchemicals.com For electrolysis, pH 2.0-2.5 is often optimal. nih.govresearchgate.net
Temperature Affects reaction kinetics and product stability. High temperatures (>100 °C) can lead to basic salt formation. rsc.org Low temperatures (< 5 °C) are needed for certain hydrated alums. wikipedia.org Electrolytic processes are often run at ~40 °C. researchgate.net
Concentration High dilution (< 0.005 M) promotes basic salt formation. wikipedia.org Higher concentrations favor the desired product but require careful control to prevent supersaturation issues during crystallization.
Purification Methods Recrystallization and electrolytic refining are key to removing impurities. google.com

Crystallographic and Structural Characterization of Indium Iii Sulfate and Its Complexes

Anhydrous Crystalline Polymorphs

Solid anhydrous indium(III) sulfate (B86663) is known to exist in two principal crystalline forms, or polymorphs: a low-temperature monoclinic phase and a high-temperature hexagonal/rhombohedral phase. wikipedia.org

Monoclinic Phase Characterization

The monoclinic form of anhydrous In₂(SO₄)₃ is typically synthesized at lower temperatures. wikipedia.org It is characterized by a crystal structure belonging to the monoclinic system, which is defined by three unequal axes with one oblique angle. This phase is considered the room-temperature structure. attelements.com

Hexagonal/Rhombohedral Phase Characterization

When formed at elevated temperatures, specifically around 973 K (700 °C), indium(III) sulfate adopts a hexagonal or rhombohedral crystal structure. wikipedia.org This high-temperature polymorph possesses a higher degree of symmetry than its monoclinic counterpart.

The crystallographic data for the two anhydrous polymorphs are summarized below.

PropertyMonoclinic PhaseHexagonal/Rhombohedral Phase
Formation Temperature 848 K (575 °C)973 K (700 °C)
Crystal System MonoclinicHexagonal/Rhombohedral
Unit Cell Parameter a 8.570 Å8.440 Å
Unit Cell Parameter b 8.908 Å8.440 Å
Unit Cell Parameter c 12.0521 Å23.093 Å
Unit Cell Angle β 91.05°Not Applicable
Formulae per Unit Cell (Z) 46
Data sourced from multiple references. wikipedia.org

Structural Analysis of Hydrated Forms

This compound is hygroscopic and readily forms hydrates upon exposure to moisture. The two most commonly cited hydrated forms are the pentahydrate (In₂(SO₄)₃·5H₂O) and the nonahydrate (In₂(SO₄)₃·9H₂O). wikipedia.orgattelements.com While the existence of these hydrates is well-documented, detailed single-crystal X-ray diffraction analyses providing specific unit cell dimensions and space groups are not extensively available in the surveyed scientific literature. Some sources describe the nonahydrate as having a monoclinic crystal structure, but complete crystallographic data remains elusive. attelements.com

Crystallography of Acidic Sulfate Compounds

In the presence of excess sulfuric acid, this compound can form acidic sulfate compounds. One of the well-characterized examples is indium hydrogen sulfate tetrahydrate, HIn(SO₄)₂ · 4H₂O.

Orthorhombic System of HIn(SO₄)₂ · 4 H₂O

The acid sulfate HIn(SO₄)₂ · 4H₂O crystallizes in the orthorhombic system. wikipedia.org This crystal system is characterized by three mutually perpendicular axes of unequal length. The structure is composed of layers of indium atoms linked by sulfate groups, which are perpendicular to the c-axis.

Crystallographic Data for HIn(SO₄)₂ · 4H₂O

Property Value
Crystal System Orthorhombic
Unit Cell Parameter a 9.997 Å
Unit Cell Parameter b 5.477 Å
Unit Cell Parameter c 18.44 Å
Formulae per Unit Cell (Z) 4
Density (calculated) 2.50 g/cm³

Data sourced from reference wikipedia.org.

Indium Coordination Environment in Acid Sulfates

In the structure of HIn(SO₄)₂ · 4H₂O, the indium atom is at the center of a distorted octahedral coordination environment. This coordination polyhedron is formed by oxygen atoms from four different sulfate groups and two water molecules (H₂O). wikipedia.org These [In(H₂O)₂(SO₄)₂]⁻ layers are linked together by hydronium ions, specifically the diaquaoxonium ion (H₅O₂⁺), via short hydrogen bonds. This structural arrangement leads to the more descriptive formulation of the compound as (H₅O₂⁺)[In(H₂O)₂(SO₄)₂]⁻.

Crystallography of Basic Sulfate Compounds

Basic indium sulfate compounds are characterized by the presence of hydroxide (B78521) (OH⁻) or oxide (O²⁻) ions in addition to the sulfate anions. These compounds adopt distinct crystal systems.

The hydrated basic indium sulfate, InOHSO₄ · (H₂O)₂, crystallizes in the monoclinic system. wikipedia.org In this system, the crystal is described by vectors of unequal lengths, where two pairs of vectors are perpendicular, and the third pair makes an angle other than 90 degrees. wikipedia.org One series of monoclinic hydrated double salts with the general formula MIn(SO₄)₂ · 4H₂O, where M can be NH₄, K, or Rb, crystallizes with the point group P2₁/c. wikipedia.org

The anhydrous basic indium sulfate, InOHSO₄, adopts a rhombohedral crystal structure. wikipedia.orgle-comptoir-geologique.com The rhombohedral system is a division of the trigonal crystal system and can be described by a unit cell with three equal axes and three equal angles that are not 90 degrees. le-comptoir-geologique.comontosight.aivedantu.com Most basic indium sulfates exhibit a rhombohedral crystal structure. wikipedia.org

Crystal Structure of Hydrated Double Sulfates (Alums)

This compound forms hydrated double salts known as alums with the general formula M⁺In(SO₄)₂ · 12H₂O, where M⁺ is a monovalent cation. These alums share common structural features.

All indium alums possess a cubic crystal structure and belong to the space group Pa3. wikipedia.orgpublish.csiro.au The cubic system is characterized by a unit cell in the shape of a cube, which is one of the simplest and most common crystal shapes. wikipedia.org The Pa3 space group indicates a specific set of symmetry operations within the cubic system. publish.csiro.au

A well-characterized example is cesium indium alum, CsIn(SO₄)₂ · 12H₂O. The crystallographic data for this compound provide insight into the dimensions and packing of the unit cell. The density of a crystal can be calculated from its unit cell dimensions. brainkart.comyoutube.comyoutube.com

Interactive Table: Crystallographic Data for CsIn(SO₄)₂ · 12H₂O wikipedia.org

PropertyValue
Formula Weight656.0
Unit Cell Width (a)12.54 Å
Cell Volume (V)1972 ų
Density (ρ)2.20 g/cm³

Indium alums, such as the cesium indium alum, are known to adopt the β-alum structure. wikipedia.orgpublish.csiro.au The alums are classified into three structural types: α, β, and γ, all crystallizing in the cubic space group Pa3. publish.csiro.au The distinction between the α and β alum structures is subtle and relates to the orientation of the hexaaqua metal(III) ion, [M(H₂O)₆]³⁺, within the crystal lattice. publish.csiro.au In β-alums, the [In(H₂O)₆]³⁺ octahedron is oriented with very little deviation from the crystal axes. publish.csiro.au This structural arrangement does not significantly affect the metal-oxygen bond length. publish.csiro.auresearchgate.net

Structural Characterization of Mixed-Ligand Indium(III) Complexes Incorporating Sulfate

The structural analysis of mixed-ligand indium(III) complexes that include sulfate reveals intricate and diverse crystalline architectures. These structures are significantly influenced by the nature of the other ligands present, leading to the formation of complex anions, coordination polymers, and extensive hydrogen-bonding networks.

Fluorosulfate (B1228806) Complex Compounds of Indium(III) (e.g., M₂[InF₃(SO₄)H₂O])

A notable example of mixed-ligand fluorosulfate complexes of indium(III) are the isostructural compounds M₂[InF₃(SO₄)H₂O], where M can be potassium (K) or ammonium (B1175870) (NH₄). sibran.rumedsci.cndev17.ru The crystal structures of these compounds are formed by the respective M⁺ cations and the complex anion [InF₃(SO₄)H₂O]²⁻. sibran.ruresearchgate.net

Table 1: Crystallographic Data for M₂[InF₃(SO₄)H₂O] (M = K, NH₄)

Parameter K₂[InF₃(SO₄)H₂O] (NH₄)₂[InF₃(SO₄)H₂O]
Crystal System Orthorhombic Orthorhombic
Space Group P2₁2₁2₁ P2₁2₁2₁
a (Å) 6.732(1) 7.025(1)
b (Å) 10.789(2) 11.096(2)
c (Å) 11.134(2) 11.369(2)
V (ų) 808.4(2) 886.1(3)
Z 4 4

Data sourced from Davidovich et al. (2017) sibran.ru

Coordination Polyhedra and Polymer Chain Formation in Complex Structures

The coordination environment around the indium(III) ion dictates the formation of extended structures. In the M₂[InF₃(SO₄)H₂O] complexes, the indium atom's coordination polyhedron is a slightly distorted octahedron. sibran.ruresearchgate.net These individual polyhedra are linked together into polymeric chains. sibran.ruresearchgate.net

The formation of these chains is facilitated by the bridging nature of the sulfate (SO₄) groups. sibran.ruresearchgate.net The polyhedra of the In(III) atoms are arranged in polymeric chains through alternating bridging sulfate groups. researchgate.net This connectivity results in one-dimensional (1D) inorganic chains of [InF₃(SO₄)]²⁻ anions. acs.org The cations (K⁺ or NH₄⁺) are situated within the framework of this structure, providing additional stability. sibran.ru

In other related indium complexes, different coordination polyhedra and polymeric structures have been observed. For instance, in some fluorooxalato complexes, the indium atom can exhibit a coordination number of 7, forming a pentagonal bipyramid. researchgate.net The linkage of these polyhedra can lead to the formation of layers or more complex three-dimensional frameworks. researchgate.net

Hydrogen Bonding Networks in Complex Crystal Structures

Hydrogen bonding plays a crucial role in organizing the polymeric chains into a three-dimensional network in the crystal structures of these indium(III) complexes. sibran.ruresearchgate.net In the fluorosulfate complexes M₂[InF₃(SO₄)H₂O], O–H···F hydrogen bonds are responsible for connecting the polymer chains. sibran.ruresearchgate.net These bonds form between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of adjacent chains. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 62657
Potassium 4873
Ammonium 222
Water 962
Sulfate 1117

Advanced Spectroscopic and Computational Analysis

Raman Spectroscopy of Indium(III) Sulfate (B86663) Solutions and Solids

Raman spectroscopy is a powerful technique for investigating the structure and interactions of Indium(III) sulfate in both solid and aqueous states. It provides detailed insights into the coordination environment of the indium ion and the state of the sulfate anions.

In aqueous solutions, the interaction between the In³⁺ ion and the sulfate anion (SO₄²⁻) leads to the formation of inner-sphere complexes. This coordination directly affects the vibrational modes of the sulfate ion. While the free sulfate ion possesses Td symmetry, its coordination to indium lowers this symmetry, typically to C₃v, resulting in the appearance of new bands in the Raman spectrum. aip.org The Raman spectrum of an indium sulfate solution displays distinct lines at approximately 650 cm⁻¹, 1000 cm⁻¹, and 1125 cm⁻¹. aip.orgwikipedia.orgatamanchemicals.com These bands are assigned to the vibrational modes of the sulfur-oxygen bonds within the sulfate group that is directly bound to the indium ion. wikipedia.orgatamanchemicals.com

Table 1: Raman Frequencies of Coordinated Sulfate in this compound Solutions

Raman Shift (cm⁻¹)Assignment (in C₃v symmetry)Reference
1125ν₁(A₁) aip.org
1000ν₂(A₁) aip.org
650ν₃(A₁) aip.org

Direct evidence for the formation of a covalent bond between the indium cation and the sulfate anion is provided by a specific low-frequency Raman band. A polarized line observed at approximately 255 cm⁻¹ in the Raman spectrum of indium sulfate solutions is attributed to the In-O stretching vibration between the indium ion and an oxygen atom of the sulfate ligand. aip.orgwikipedia.orgatamanchemicals.com The presence of this band confirms the formation of an inner-sphere complex. aip.org

In aqueous environments, the indium ion is hydrated, forming the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. researchgate.netrsc.org The interaction between the indium ion and its coordinated water molecules gives rise to a characteristic broad, polarized band in the Raman spectrum at around 400 cm⁻¹. aip.orgwikipedia.orgatamanchemicals.com For comparison, studies on non-complexing indium perchlorate (B79767) solutions, where the indium exists as a stable [In(OH₂)₆]³⁺ ion, have identified several Raman and infrared active modes associated with the In-O₆ framework. researchgate.netrsc.org

Table 2: Vibrational Modes of the Hexaaquaindium(III) Ion, [In(OH₂)₆]³⁺

Wavenumber (cm⁻¹)SpectroscopyAssignmentReference
487Ramanν₁(a₁g) researchgate.netrsc.org
420Ramanν₂(e₉) researchgate.netrsc.org
306Ramanν₅(f₂g) researchgate.netrsc.org
472Infraredν₃(f₁u) researchgate.netrsc.org

Raman spectroscopy is instrumental in monitoring the formation of sulfato complexes, such as [In(H₂O)₅(SO₄)]⁺ and [In(H₂O)₄(SO₄)₂]⁻, in solution. wikipedia.orgatamanchemicals.com The formation of these complexes is an endothermic process, meaning it is favored by an increase in temperature. wikipedia.orgatamanchemicals.comrsc.org The proportion of complexed sulfate also increases with higher concentrations of the indium sulfate solution. wikipedia.orgatamanchemicals.com This equilibrium can be observed through changes in the intensities of Raman bands corresponding to free versus coordinated sulfate ions, making it possible to study the thermodynamics of complexation. researchgate.netrsc.org The formation of these stable indium(III) sulfato complexes is considered entropically driven. researchgate.netrsc.org

Infrared Spectroscopy of this compound Species

Infrared (IR) spectroscopy serves as a complementary technique to Raman spectroscopy for the characterization of this compound. It probes the vibrational modes of the molecule, particularly those that are weak or inactive in Raman scattering. In studies of the hexaaquaindium(III) ion, an infrared active mode (ν₃) has been assigned to a band at 472 cm⁻¹, corresponding to a vibration of the In-O₆ core. researchgate.netrsc.org IR spectroscopy can thus provide additional information on the interactions within the hydrated ion and the perturbations of the sulfate and water vibrational modes upon complex formation.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for studying indium species in solution. Indium has two NMR-active nuclei, ¹¹³In and ¹¹⁵In, both of which are quadrupolar and tend to produce very broad resonance signals. huji.ac.il Of the two, ¹¹⁵In is generally the preferred nucleus for study due to its higher natural abundance and sensitivity. huji.ac.il

In aqueous indium sulfate solutions, the exchange between coordinated water molecules and the bulk solvent is exceptionally rapid, with rates exceeding 10,000,000 per second. wikipedia.orgatamanchemicals.com This rapid exchange can make it difficult for NMR to resolve separate signals for the fully aquated indium ion and the sulfato-indium complex. wikipedia.orgatamanchemicals.com Despite these challenges, some investigations have successfully utilized ¹¹⁵In NMR, often in combination with Raman spectroscopy, to detect the stable In³⁺ sulfato complex. researchgate.netrsc.org These studies observe changes in the ¹¹⁵In NMR signal that correlate with the degree of complex formation as a function of temperature and concentration, confirming the presence and stability of the complex in solution. researchgate.netrsc.org

Theoretical and Computational Chemistry Approaches

Ab-initio molecular orbital calculations provide fundamental insights into the hydration of the indium(III) ion by modeling the interactions between In³⁺ and a discrete number of water molecules. These calculations are performed without prior experimental parameters, relying on first principles of quantum mechanics. acs.org

Studies have employed Hartree-Fock (HF) and second-order Møller-Plesset (MP2) levels of theory to perform geometry optimizations and frequency calculations on [In(OH₂)n]³⁺ clusters, where n typically ranges from 1 to 6. rsc.orgresearchgate.net These calculations help to elucidate the structure and stability of the hydrated indium ion. For the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, the calculated binding enthalpy accounts for approximately 60% of the experimentally determined single-ion hydration enthalpy for In³⁺. rsc.orgresearchgate.net

To better approximate the solution environment, larger clusters incorporating a second hydration sphere, such as [In(OH₂)₁₈]³⁺, have also been modeled. rsc.orgresearchgate.net For this cluster, the calculated symmetric In-O stretching frequency (ν₁ mode) at the HF/6-31G* level was found to be 483 cm⁻¹, which shows excellent agreement with the experimental value of 487 cm⁻¹ obtained from Raman spectroscopy. rsc.orgresearchgate.net However, the calculated binding enthalpy for this larger cluster still underestimates the experimental hydration enthalpy by about 15%. rsc.orgresearchgate.net These computational models are also used to propose pathways for water exchange reactions by identifying stable intermediates and transition states. acs.org

Density Functional Theory (DFT) has become a standard computational method for predicting the structural and electronic properties of molecules and materials with reasonable accuracy and computational cost. aimspress.com In the context of indium compounds, DFT calculations are frequently used to complement experimental data, such as from solid-state NMR or X-ray diffraction. rsc.orgresearchgate.net

By calculating parameters like the electric field gradient (EFG) and chemical shift (CS) tensors, DFT helps to correlate these NMR-observable properties with the specific local structure and symmetry of the indium environment. rsc.orgresearchgate.net This synergy is particularly powerful for characterizing disordered or microcrystalline materials where obtaining high-quality single-crystal X-ray structures is challenging. rsc.org DFT can be used to propose and validate structural models in such cases. researchgate.net

Functionals such as B3LYP are commonly employed for these calculations, allowing for the determination of optimized geometries, bond lengths, and bond angles for indium complexes. mmu.ac.ukmultidisciplinaryjournals.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing a measure of the kinetic stability of the predicted structure. mmu.ac.uk

Computational modeling is a vital tool for understanding the mechanisms of complex formation involving this compound. These models can range from thermodynamic calculations of equilibria to dynamic simulations of the formation process. finechem-mirea.ru Mathematical simulations using specialized software packages can analyze pH-metric titration data to establish the formation of various complexes and calculate their equilibrium constants. researchgate.net

The formation of specific indium-sulfate precursor phases, such as InOHSO₄(H₂O)₂, has been investigated through controlled synthesis, where modeling helps to explain the role of reactant concentrations and additives in directing the formation of particular morphologies. rsc.org

More advanced computational techniques, such as ab initio molecular dynamics (AIMD) and combined quantum mechanics/molecular mechanics (QM/MM) simulations, are used to investigate the step-by-step mechanisms of ion-pair formation. aip.org These methods allow for the simulation of different ion-pairing modes and the calculation of free energy curves for the association process, providing a detailed picture of the complex formation at the molecular level. aip.org Such theoretical studies aim to reproduce and explain experimental observations, such as vibrational spectra, and to predict the stability and structure of the resulting complexes. mmu.ac.ukaip.org

Solution Chemistry and Complexation Behavior of Indium Iii in Sulfate Media

Hydrolysis and Precipitation Phenomena

The aqueous chemistry of indium(III) is significantly influenced by pH, leading to the formation of various hydrolyzed species and, ultimately, precipitates.

pH Dependence of Indium Hydroxide (B78521) Formation

Solutions of indium(III) sulfate (B86663) are acidic. For instance, a 0.14 molar solution of indium sulfate exhibits a pH of 1.85. atamanchemicals.com As the pH of an indium sulfate solution increases, hydrolysis of the In³⁺ ion occurs, leading to the formation of indium hydroxide, In(OH)₃. This precipitation becomes particularly notable as the pH rises above 3.4. atamanchemicals.com The tendency for trivalent indium ions to form insoluble hydroxides is a key characteristic of their aqueous chemistry. amazonaws.com The solubility product of indium hydroxide dictates the concentration of free In³⁺ ions in solution at a given pH, with the concentration of free indium decreasing by a factor of 1000 for each unit increase in pH. researchgate.net

Formation of Insoluble Basic Salts with Increasing pH or Dilution

In addition to the formation of indium hydroxide, an increase in pH or dilution of an indium(III) sulfate solution can lead to the precipitation of insoluble basic salts. atamanchemicals.comwikipedia.orgattelements.com The formation of these basic salts is a competing process with the formation of simple indium hydroxide. For example, the addition of alkalis like potassium hydroxide to an indium sulfate solution can yield a basic sulfate with the general formula 2In₂O₃·SO₃·nH₂O or the compound KIn₃(OH)₆(SO₄)₂, depending on the specific pH conditions. wikipedia.org

Furthermore, dilution can also induce precipitation. An insoluble basic indium sulfate, InOHSO₄, is known to form when an indium sulfate solution is diluted to a concentration below 0.005 molar. wikipedia.org This highlights the delicate equilibrium that governs the solubility of indium species in sulfate media.

Sulfato Complex Formation in Aqueous Solutions

In aqueous solutions, the indium(III) ion can coordinate with sulfate ions to form a series of sulfato complexes. This complexation is a significant feature of indium's behavior in sulfate-rich environments.

Characterization of In(H₂O)₅(SO₄)⁺ and In(H₂O)₄(SO₄)₂⁻ Species

In aqueous solutions, the indium ion exists as a hydrated species. In the presence of sulfate ions, water molecules in the coordination sphere of the indium ion can be replaced by sulfate ligands. This leads to the formation of sulfato complexes. Among the identified species are In(H₂O)₅(SO₄)⁺ and In(H₂O)₄(SO₄)₂⁻. atamanchemicals.com Raman spectroscopy of indium sulfate solutions reveals bands indicative of sulfate bound to indium, confirming the formation of these complexes. atamanchemicals.com

Influence of Temperature on Sulfato Complex Equilibrium (Endothermic Nature)

The equilibrium between the hydrated indium ion and its sulfato complexes is sensitive to temperature. The proportion of sulfato complexes in solution increases with rising temperature. atamanchemicals.comwikipedia.org This observation indicates that the formation of these complexes is an endothermic process, absorbing heat from the surroundings. atamanchemicals.com

Kinetics of Sulfate Ligand Exchange with Water

The interaction between the hydrated indium(III) ion, [In(H₂O)₆]³⁺, and sulfate ions in aqueous solution involves a dynamic exchange of ligands. The sulfate complex exhibits a rapid exchange with water molecules. wikipedia.org The rate of this exchange is exceedingly fast, estimated to be over 10,000,000 per second. wikipedia.orgatamanchemicals.com This rapid exchange means that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between the complexed and non-complexed indium ion. wikipedia.orgatamanchemicals.com

More detailed kinetic studies using the temperature-jump method, with Tropaeolin 00 as an indicator, have measured the second-order rate constant for the binding process between In³⁺ and SO₄²⁻. nih.gov This constant was determined to be 5.1 x 10⁴ M⁻¹s⁻¹. nih.gov This value corresponds to a first-order rate constant of 570 s⁻¹ for the penetration of the sulfate ligand into the inner coordination sphere of the indium ion. nih.gov This rate is notably about two orders of magnitude slower than what would be expected for a simple ligand substitution process based on water exchange rates. nih.gov This discrepancy has led to the hypothesis that the sulfate ion forms a chelate with the indium(III) ion, and the rate-determining step of this process is the ring closure. nih.gov A lower limit for the water exchange rate on the aqueous indium(III) ion itself has been established at 1 x 10⁷ s⁻¹. acs.org

Table 1: Kinetic Data for this compound Ligand Exchange

Parameter Value Method Reference
Sulfate-Water Exchange Rate > 10,000,000 s⁻¹ NMR Spectroscopy (inferred) wikipedia.org, atamanchemicals.com
Binding Process Rate Constant (k_on) 5.1 x 10⁴ M⁻¹s⁻¹ Temperature-Jump (Tropaeolin 00) nih.gov
Ligand Penetration Rate Constant (k_penetration) 570 s⁻¹ Temperature-Jump (Tropaeolin 00) nih.gov
Water Exchange Rate Lower Limit (k_H₂O) 1 x 10⁷ s⁻¹ NMR with Shift Reagent acs.org

Interactions with Other Ligands in Aqueous Environments

In aqueous sulfate media, indium(III) readily forms stable sulfato complexes. rsc.orgresearchgate.net These complexes are primarily of the inner-sphere type, where the sulfate ion directly binds to the central indium ion, displacing water molecules from its primary coordination shell. wikipedia.orgwikipedia.org This is in contrast to outer-sphere complexes, where a layer of water molecules separates the central ion from the ligand. wikipedia.org

Raman spectroscopy studies confirm the direct bonding between indium and sulfate, revealing vibrational modes corresponding to the In-O bond to the sulfate at 255 cm⁻¹ and S-O bonds in the bound sulfate at 650, 1000, and 1125 cm⁻¹. wikipedia.org Examples of these inner-sphere complexes include [In(H₂O)₅(SO₄)]⁺ and [In(H₂O)₄(SO₄)₂]⁻. wikipedia.orgatamanchemicals.com The formation of these complexes is an endothermic process, meaning the proportion of sulfato complexes in solution increases with rising temperature. wikipedia.orgatamanchemicals.com This temperature dependence suggests that the complex formation is an entropically driven process. rsc.orgresearchgate.net The concentration of the solution also plays a role, with the proportion of the sulfate complex increasing with higher concentrations of this compound, where it can constitute over half of the indium species. wikipedia.orgatamanchemicals.com

In solutions containing multiple types of anions, there is a competition to form complexes with the indium(III) ion. Nitrate (B79036) (NO₃⁻), often used as a supposedly non-coordinating anion in supporting electrolytes, has been shown to form complexes with In³⁺, which can complicate equilibrium studies. researchgate.netresearchgate.net

In concentrated indium nitrate solutions, both inner-sphere, [In(OH₂)₅ONO₂]²⁺, and outer-sphere, [In(OH₂)₆³⁺·NO₃⁻], complexes can exist. rsc.orgresearchgate.net Upon dilution, the inner-sphere nitrate complex tends to dissociate, and the proportion of the outer-sphere complex increases. rsc.orgresearchgate.net

The relative stability of the complexes formed dictates the outcome of this competition. The stability constant (log K) provides a measure of this affinity. For the this compound complex, a stability constant (log K₁) of 1.74 has been reported. iupac.org For indium(III) nitrate complexes, the stability constants are significantly lower, with a log β₁ of 0.18 and a log β₂ of -0.31. mdpi.com This indicates that the sulfate complex is more stable than the nitrate complex, and sulfate will preferentially coordinate to indium(III) in a mixed anion system. This is further supported by observations that the extent of indium ion precipitation by anion exchange resins decreases in the order In₂(SO₄)₃ > InCl₃ ≈ In(NO₃)₃, reflecting the higher affinity and stability of the sulfato complex in solution. acs.org

Table 2: Stability Constants for Indium(III) Complexes with Sulfate and Nitrate

Complex Stability Constant (log β) Ionic Medium Temperature (°C) Reference
[In(SO₄)]⁺ 1.74 ± 0.09 1 M NaClO₄ 20 iupac.org
[In(NO₃)]²⁺ 0.18 Not Specified 25 mdpi.com
[In(NO₃)₂]⁺ -0.31 Not Specified 25 mdpi.com

Metallochromic indicators are used to study the kinetics and equilibria of indium(III) complexation. The interaction mechanism is often complex and depends on the specific indicator and the pH of the solution. researchgate.net Studies with indicators such as Alizarin Red S (ARS), Methyl Thymol Blue (MTB), and Semi-Xylenol Orange (SXO) show that the reaction pathways involve both the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺, and its hydrolyzed form, the monohydroxoindium(III) ion, [In(H₂O)₅(OH)]²⁺. researchgate.netoup.com

Electrochemical Investigations and Electrodeposition Applications

Fundamental Electrochemical Behavior of Indium(III) Ions in Sulfate (B86663) Systems

The reduction of indium(III) ions (In³⁺) in sulfate solutions is a complex process influenced by various factors, including the electrode material, pH, temperature, and the presence of other ions in the electrolyte.

Cyclic voltammetry is a key technique used to study the electrochemical behavior of In³⁺ in sulfate solutions. nih.govfrontiersin.org CV studies reveal that the electrodeposition of indium from a sulfate bath is an irreversible process. nih.govfrontiersin.org The reduction of In³⁺ to metallic indium occurs in a single step involving three electrons (In³⁺ + 3e⁻ → In). nih.govfrontiersin.org

Typical cyclic voltammograms for an indium sulfate solution show a reduction peak corresponding to the deposition of indium and an oxidation peak for its dissolution. frontiersin.orgjst.go.jp The potential of these peaks can vary depending on the experimental conditions. For instance, in one study, the reduction potential was observed between -0.65 V and -0.72 V, while the oxidation potential was between -0.42 V and -0.45 V. nih.govfrontiersin.org The appearance of a crossover point in the voltammogram indicates the nucleation of indium on the electrode surface. nih.govfrontiersin.org

The charge transfer coefficient (α), a measure of the symmetry of the energy barrier for the electrode reaction, has been calculated from CV data. For the reduction of In³⁺ in a sulfate system, an average charge transfer coefficient of 0.116 has been reported, further confirming the irreversible nature of the process. nih.govfrontiersin.orgresearchgate.net The scan rate in CV experiments also influences the peak potentials; an increase in scan rate typically leads to a positive shift in the reduction peak. nih.govfrontiersin.org

Different cathode materials, such as stainless steel, nickel, titanium, aluminum, and copper, have been investigated for indium electrodeposition. researchgate.netuniroma1.it Cyclic voltammetry results have shown that nickel cathodes exhibit the highest current intensity for the indium reduction reaction, followed by stainless steel, titanium, copper, and aluminum. researchgate.netuniroma1.it

Chronoamperometry is employed to investigate the nucleation and growth mechanism of indium during electrodeposition. nih.govpolimi.it By applying a potential step to the working electrode, the resulting current-time transients can be analyzed to determine the nucleation process. polimi.it

In acidic indium sulfate solutions, the nucleation of indium has been found to follow a diffusion-controlled instantaneous nucleation model at potentials ranging from -0.3 V to -0.6 V. nih.govresearchgate.net This means that all nucleation sites are activated simultaneously at the beginning of the potential step, and the growth of the nuclei is limited by the diffusion of In³⁺ ions from the bulk solution to the electrode surface. nih.gov The analysis of chronoamperometric data allows for the calculation of the diffusion coefficient for In³⁺, which has been reported to be approximately 7.31 × 10⁻⁹ cm²/s. nih.govresearchgate.net

The shape of the current-time transients is characteristic of the nucleation process, typically showing a rising current as nuclei form and grow, followed by a current decay as the diffusion zones of the growing nuclei overlap. polimi.it Comparison of experimental data with theoretical models, such as the Scharifker-Hills model, helps to distinguish between instantaneous and progressive nucleation. polimi.it

Electrochemical Impedance Spectroscopy (EIS) provides valuable insights into the kinetics and mechanism of the electrode reactions occurring during indium electrodeposition. nih.gov By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system can be measured. oiccpress.comnih.gov

EIS studies on indium sulfate systems have shown that the reduction of In³⁺ is a diffusion-controlled process, particularly at a pH of 2.5 and an applied potential of -0.5 V. nih.govresearchgate.net The impedance spectra typically consist of a semicircle at high frequencies, corresponding to the charge transfer resistance, and a linear part at low frequencies (Warburg impedance), which is characteristic of a diffusion-controlled process. oiccpress.comnih.gov

The pH of the electrolyte and the operating temperature are critical parameters that significantly affect the efficiency and quality of indium electrodeposition.

Influence of pH: The pH of the indium sulfate solution must be carefully controlled. An excess of strong acid is necessary to prevent the formation of insoluble basic indium salts. wikipedia.org Studies have shown that adjusting the pH can influence the deposition rate and the morphology of the deposited indium films. researchgate.net For example, in a solution containing 0.12 M In₂(SO₄)₃ and 0.70 M Na₂SO₄, the highest deposition rate and most uniform layers were achieved at a pH of 2.9. researchgate.net Deviating from the optimal pH can lead to side reactions that decrease the deposition rate and compromise the quality of the film. researchgate.net The pH is typically adjusted using sulfuric acid or sodium hydroxide (B78521). mdpi.com

Influence of Temperature: Temperature also plays a crucial role in the electrodeposition process. Increasing the temperature generally enhances the reaction kinetics and the diffusion of ions. In one study, indium was deposited at 40°C, which, in combination with a pH of 2.3, contributed to achieving high current efficiency. researchgate.netuniroma1.it Optimizing the temperature is essential for achieving high current efficiency and low specific energy consumption in industrial applications like electrowinning. researchgate.net

During the electrodeposition of indium from acidic aqueous solutions, a competing cathodic reaction is the evolution of hydrogen gas (2H⁺ + 2e⁻ → H₂). The efficiency of indium deposition is therefore influenced by the hydrogen overpotential on the cathode material. nih.govfrontiersin.org

A high hydrogen overpotential is desirable as it suppresses the hydrogen evolution reaction and favors the deposition of indium. nih.govfrontiersin.org It has been observed that hydrogen has a large overpotential for indium, meaning that hydrogen evolution occurs at a more negative potential than indium deposition. nih.govfrontiersin.org This is advantageous for achieving high current efficiencies.

However, the co-deposition of hydrogen can still occur, especially at high current densities, and can lead to porosity in the deposited indium film. google.com The hydrogen evolution reaction can be influenced by the cathode material and the presence of additives in the electrolyte. researchgate.netcolab.ws For instance, on a titanium cathode, hydrogen evolution can overlap with indium deposition at high cathodic overpotentials. researchgate.netcolab.ws

Indium Electrowinning from Sulfate Solutions

Indium electrowinning is a hydrometallurgical process used to recover high-purity indium from sulfate solutions, which are often derived from the leaching of industrial residues or electronic waste. researchgate.netmdpi.com This process is considered to have a lower environmental impact and better workplace safety compared to other methods. researchgate.netmdpi.com

The efficiency of indium electrowinning is evaluated based on the current efficiency (CE) and the specific energy consumption (SEC). High current efficiency and low specific energy consumption are the primary goals. The choice of cathode material is critical in this process. Nickel and stainless steel have been identified as suitable cathodes, achieving current efficiencies of around 93% and a specific energy consumption of approximately 1.67 kWh/kg under optimized conditions. researchgate.netuniroma1.it

The operating parameters for indium electrowinning from sulfate solutions are carefully controlled to maximize efficiency. Typical conditions include:

Temperature: 40°C researchgate.netuniroma1.it

pH: 2.3 researchgate.netuniroma1.it

Current Density: 25 A/m² researchgate.netuniroma1.it

Under optimized conditions using a nickel cathode, a current efficiency of about 98% and a low specific energy consumption of about 1.7 kWh/kg have been achieved. researchgate.net

The composition of the electrolyte is also a key factor. A typical electrolyte for indium electrowinning might contain:

70 g/L In³⁺ (as sulfate)

5 g/L H₃BO₃ (boric acid)

30 g/L Na₂SO₄ (sodium sulfate)

20 g/L Al₂(SO₄)₃ (aluminum sulfate) researchgate.net

The morphology and crystallinity of the deposited indium are also important quality indicators. Different cathode materials can result in different surface morphologies and crystallinities of the indium deposit. researchgate.netuniroma1.it

Indium Electroplating for Specific Applications

Indium sulfate's role in electroplating extends to specialized uses where the unique properties of indium are required.

Indium sulfate is utilized as a hardening agent in gold electroplating baths. indium.comsolder.comwikipedia.orgatamanchemicals.comsamaterials.com The co-deposition of a small amount of indium with gold increases the hardness and durability of the final gold coating. This is particularly valuable in applications where wear resistance is important, such as for electrical contacts and connectors. The use of indium sulfate in this context allows for the modification of the alloy's mechanical properties directly during the electroplating process. wikipedia.orgatamanchemicals.com

Advanced Materials Science and Thin Film Fabrication

Indium(III) Sulfate (B86663) as a Precursor for Semiconductor Materials

Indium(III) sulfate is instrumental in the synthesis of several key semiconductor materials, valued for their applications in photovoltaics and optoelectronics.

Current scientific literature does not prominently feature the use of this compound as a precursor for the synthesis of Indium Phosphide (B1233454) (InP). The common and established methods for producing InP quantum dots and thin films typically involve other indium sources such as indium carboxylates, indium halides like indium(III) chloride, and organometallic indium compounds. wikipedia.orglp.edu.uaresearchgate.netresearchgate.netillinois.edu The synthesis of InP often requires specific reaction conditions and precursors that are compatible with phosphorus sources like phosphine (B1218219) or tris(trimethylsilyl)phosphine, and this compound does not appear to be a preferred or reported reactant in these processes. wikipedia.org

This compound is a viable precursor for the preparation of Copper Indium Selenide (B1212193) (CIS) and Copper Indium Gallium Selenide (CIGS) thin films, which are crucial absorber layers in high-efficiency solar cells. scientific.netrsc.orgmdpi.com These materials are typically synthesized through a two-step process involving the deposition of a precursor film containing copper, indium, and sometimes gallium, followed by a selenization or sulfurization step. aip.org Non-vacuum, solution-based methods like electrodeposition are particularly cost-effective for creating these precursor layers. rsc.org

In the electrodeposition of CIS films, an aqueous electrolyte solution is prepared containing copper sulfate, this compound, and selenium dioxide. scientific.netpsu.edu The concentrations of these components are carefully controlled to achieve the desired stoichiometry in the deposited film. For instance, a typical electrolyte might contain copper sulfate, this compound, and selenium dioxide. scientific.netpsu.edu The deposition potential is a critical parameter that influences the composition and quality of the resulting film. scientific.netaip.org

Complexing agents are often added to the electrolyte bath to control the deposition process. For example, sodium citrate (B86180) can be used as a complexing agent, with citric and sulfuric acids employed to adjust the pH of the solution. scientific.netpsu.edu While stoichiometric CIS films can be achieved, adhesion to the substrate can be a challenge. scientific.net To improve adhesion and film uniformity, additives like triethanolamine (B1662121) and sodium dodecyl sulfate can be introduced as complexing and wetting agents, respectively. scientific.netpsu.edu However, the addition of these agents can sometimes lead to an insufficient indium content in the final film, necessitating further optimization of the bath composition by, for example, increasing the this compound concentration. psu.edu

The electrodeposition of CIGS precursors can be performed by sequentially plating layers of the constituent metals. epj-pv.org This can involve using commercially available aqueous electrolytes for copper, indium, and gallium, with this compound being a potential source for the indium layer. epj-pv.org The composition of the final CIGS layer can be precisely tuned by controlling the thickness of each electrodeposited metallic layer. aip.org

Below is a table summarizing typical components in an electrodeposition bath for CIS using this compound:

ComponentRole
Copper Sulfate (CuSO₄) Source of copper ions
This compound (In₂(SO₄)₃) Source of indium ions
Selenium Dioxide (SeO₂) Source of selenium
Sodium Citrate Complexing agent
Citric Acid/Sulfuric Acid pH adjustment
Triethanolamine (TEA) Complexing agent/Adhesion promoter
Sodium Dodecyl Sulfate (SDS) Wetting agent

Deposition of Indium-Containing Thin Films Using this compound

This compound is a key reagent in the deposition of various indium-containing thin films, most notably indium sulfide (B99878) (In₂S₃), through solution-based techniques like Chemical Bath Deposition (CBD).

Chemical Bath Deposition (CBD) is a simple and cost-effective method for producing large-area thin films. researchgate.net For the deposition of indium sulfide (In₂S₃), an aqueous bath is typically prepared using an indium salt, such as this compound, and a sulfur source, commonly thioacetamide (B46855) (CH₃CSNH₂). lp.edu.uaresearchgate.netscribd.com The deposition occurs when the ionic product of In³⁺ and S²⁻ ions in the solution exceeds the solubility product of In₂S₃, leading to the formation of a solid film on a substrate immersed in the bath. scribd.com

The sulfide ions then react with the indium ions from the this compound to form indium sulfide: 2In³⁺ + 3S²⁻ → In₂S₃

The properties of the resulting In₂S₃ thin films are highly dependent on the deposition conditions. researchgate.net

The pH of the chemical bath and the presence of complexing agents are critical parameters that significantly influence the properties of the deposited In₂S₃ films. lp.edu.uabibliotekanauki.pl Acetic acid is often used as a complexing agent and to maintain an acidic pH. researchgate.netresearchgate.net In an acidic medium, the hydrolysis of thioacetamide is promoted, ensuring a controlled release of sulfide ions. scribd.com

Triethanolamine (TEA) is another commonly used complexing agent. lp.edu.uascribd.comcyberleninka.ru The volume of TEA added to the deposition bath can affect the structural, morphological, optical, and electrical properties of the β-In₂S₃ thin films. bibliotekanauki.plcyberleninka.ru For instance, the electrical resistivity and optical band gap of the films can be tuned by varying the concentration of TEA. bibliotekanauki.pl

The pH of the solution directly impacts the growth rate and morphology of the films. lp.edu.ua Studies have shown that adjusting the pH can lead to changes in the film's surface morphology, from dumbbell-shaped clusters to more uniform and dense coverage. lp.edu.ua The optical properties, such as the band gap, are also sensitive to the pH of the precursor bath. lp.edu.ua

The thickness and morphology of the In₂S₃ thin films can be controlled by several deposition parameters. The deposition time is a primary factor; the film thickness generally increases with the duration of the deposition process. researchgate.net

The temperature of the chemical bath also plays a crucial role. scribd.com An increase in temperature can enhance the rate of the chemical reactions, but it may also favor homogeneous precipitation in the solution, which can lead to a decrease in film thickness and affect its quality. scribd.com

The concentration of the precursors, including this compound and thioacetamide, directly influences the growth rate and the resulting film morphology. researchgate.net By varying the thioacetamide concentration while keeping other parameters constant, it is possible to alter the crystalline structure of the films. researchgate.net The surface morphology of In₂S₃ films can range from nanospheres to a network-like structure, depending on the growth time and other deposition conditions. researchgate.net For instance, films deposited on different substrates, such as glass versus indium tin oxide (ITO) coated glass, can exhibit different morphologies under the same deposition conditions. lp.edu.ua

The table below summarizes the effect of key deposition parameters on In₂S₃ thin films deposited via CBD using this compound:

Deposition ParameterEffect on Film Properties
pH Influences growth rate, surface morphology, and optical band gap. lp.edu.ua
Complexing Agent (e.g., TEA, Acetic Acid) Affects film structure, morphology, electrical resistivity, and optical properties. researchgate.netbibliotekanauki.plcyberleninka.ru
Deposition Time Primarily controls the thickness of the deposited film. researchgate.net
Bath Temperature Affects reaction rates and can influence film thickness and crystallinity. scribd.com
Precursor Concentration Influences growth rate and crystalline structure of the film. researchgate.net
Substrate Type Can alter the morphology and orientation of the deposited film. lp.edu.ua

Hydrothermal Synthesis of Indium-Intercalated Thin Films (e.g., In³⁺-Phosphotungstate)

The hydrothermal method offers a versatile, single-step approach for synthesizing thin films of indium-intercalated phosphotungstate (In³⁺-PTA). nih.govmdpi.comnih.gov This technique involves the deposition of materials from aqueous solutions at elevated temperatures and pressures. For the creation of In³⁺-intercalated PTA films, phosphotungstic acid (H₃PW₁₂O₄₀) serves as the source for the phosphotungstate anion [(PW₁₂O₄₀)³⁻], while indium sulfate (In₂(SO₄)₃) provides the intercalating In³⁺ ions. mdpi.com The process occurs on a conducting substrate, such as fluorine-doped tin oxide (FTO), where the ionic products of In³⁺ and (PW₁₂O₄₀)³⁻ exceed the solubility product of In₃PW₁₂O₄₀, leading to film deposition. mdpi.com This method is valued for its ability to produce uniform, adherent, and high-quality films with good optoelectronic properties. mdpi.com

The quality and properties of hydrothermally synthesized thin films are highly dependent on the precise control of various deposition parameters. Key variables that are systematically optimized include the concentration of precursor solutions, bath temperature, deposition time, and the pH of the bath. researchgate.net For instance, in the synthesis of zinc oxide (ZnO) nanowires via a similar hydrothermal method, the concentration of the precursor solution and the growth temperature were found to be critical factors affecting the resulting morphology and crystalline properties. myu-group.co.jp Studies on the synthesis of vanadium disulfide (VS₂) nanosheets have shown that increasing the hydrothermal temperature to an optimal point (e.g., 160°C) enhances the crystallinity and promotes the formation of larger, more defined particles. ekb.egekb.eg Similarly, the duration of the reaction and the concentration of precursors are adjusted to control the growth and final structure of the material. ekb.egekb.eg For heteropolyoxometalate thin films, these preparative parameters are fine-tuned to achieve good quality films suitable for characterization and application. researchgate.net

Indium-intercalated phosphotungstate (In-PTA) thin films function as effective photocathodes in photoelectrochemical (PEC) cells. nih.govmdpi.com When assembled in a two-electrode configuration (e.g., FTO/In₃PW₁₂O₄₀/(0.1 M I⁻/I³⁻)aq./Graphite), these films demonstrate significant photoelectrochemical activity. nih.govmdpi.comnih.gov The intercalation of In³⁺ ions into the phosphotungstic acid structure results in a material with a direct energy band gap of approximately 2.13 eV. nih.govmdpi.com This property, combined with a uniform and densely packed microsphere morphology, contributes to its performance. mdpi.com The intercalation enhances the PEC output by improving charge separation and transport. nih.gov

Photoelectrochemical Performance of In³⁺-Phosphotungstate Films nih.govmdpi.comnih.gov
ParameterValue
Energy Band Gap (Eg)2.13 eV
Power Conversion Efficiency (PCE)1.62%

Physical Vapor Deposition (PVD) of Indium Sulfide Thin Films

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods used to produce thin films. Among these, thermal evaporation is a widely utilized technique for fabricating indium sulfide (In₂S₃) thin films. ijcps.orguanl.mxiphy.ac.cn This method is part of a "dry" physical process, which can be advantageous as it avoids the chemical solutions used in methods like chemical bath deposition (CBD). odu.edu PVD allows for the creation of In₂S₃ films for applications such as buffer layers in thin-film solar cells, where they serve as a non-toxic alternative to cadmium sulfide (CdS). aip.orgindium.com

The thermal evaporation technique for depositing In₂S₃ thin films involves heating a source material in a high-vacuum chamber until it evaporates. aip.org The vapor then travels and condenses onto a cooler substrate, forming a thin film. For In₂S₃, the source material can be In₂S₃ powder or sequentially deposited layers of indium metal and sulfur. iphy.ac.cnodu.edu

In a typical process, the source materials are placed in crucibles (e.g., tungsten for indium, Pyrex for sulfur) and heated. iphy.ac.cnodu.edu The chamber pressure is maintained at a high vacuum, such as 1 x 10⁻⁴ to 2 x 10⁻³ Pa. iphy.ac.cnodu.edunih.gov The substrate, often a glass slide, is positioned at a specific distance from the source (e.g., 11.5 cm). iphy.ac.cn The thickness of the depositing film and the rate of evaporation are monitored in-situ, for instance, using a quartz crystal monitor. odu.edu In some fabrication methods, a thin layer of indium metal is first evaporated onto the substrate, followed by annealing in a sulfur-rich environment using a chemical vapor deposition (CVD) furnace to form the In₂S₃ film. nih.gov

As-deposited indium sulfide films, particularly those created by thermal evaporation, are often amorphous. aip.org Post-deposition annealing is a critical step to induce crystallization and modify the film's structural and optical properties. aip.org The annealing is typically performed in an inert atmosphere, such as argon or nitrogen, at temperatures ranging from 300°C to 450°C for a set duration. uanl.mxiphy.ac.cndergipark.org.tr

Annealing significantly improves the crystallinity of the films. dergipark.org.tr X-ray diffraction (XRD) analysis shows that as the annealing temperature increases, the amorphous nature transforms into a crystalline structure, often the stable tetragonal β-In₂S₃ phase. dergipark.org.trresearchgate.net Higher temperatures (e.g., 450°C) lead to sharper and stronger diffraction peaks, indicating enhanced crystallization and potentially larger crystallite sizes. dergipark.org.tr

The optical properties are also strongly influenced by annealing. The optical band gap (Eg) of the films can be tuned by the annealing temperature. aip.org In one study, the band gap of films annealed at 400°C decreased significantly. benthamopen.com Conversely, another study reported that the highest optical band gap of 3.65 eV was achieved at the highest annealing temperature of 400°C. researchgate.net The presence of oxygen during the process can also lead to a wider band gap of around 2.8 eV. odu.edu This variability highlights the sensitivity of the material's properties to the specific annealing conditions and ambient environment. Furthermore, annealing can lead to a reduction in the sulfur-to-indium ratio (S/In) due to the high vapor pressure of sulfur, which may escape during the process. researchgate.netbenthamopen.com

Effects of Post-Deposition Annealing on In₂S₃ Thin Films
Annealing TemperatureEffect on CrystallinityResulting PhaseEffect on Optical Band Gap (Eg)Reference
As-depositedAmorphousN/A~2.32 eV aip.orgbenthamopen.com
350 °CCrystallineβ-In₂S₃ (Tetragonal)- dergipark.org.tr
400 °CImproved Crystallinityβ-In₂S₃Decreased to 1.69 eV or Increased to 3.65 eV researchgate.netbenthamopen.com
450 °CEnhanced Crystallinity, Sharper Peaksβ-In₂S₃ (Tetragonal)- dergipark.org.tr

Successive Ionic Layer Adsorption and Reaction (SILAR) Deposition

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple, inexpensive, and versatile aqueous solution technique for depositing thin films at or near room temperature. benthamopen.commdpi.com The process is based on the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with an intermediate rinsing step in distilled water after each immersion. benthamopen.com

For the deposition of indium sulfide (In₂S₃), indium sulfate (In₂(SO₄)₃) is used as the cationic precursor, providing the In³⁺ ions. mdpi.comosti.govscribd.com A sulfur source, such as sodium sulfide (Na₂S) or thioacetamide, serves as the anionic precursor. osti.govscribd.com A typical SILAR cycle involves:

Immersing the substrate in the indium sulfate solution, leading to the adsorption of indium ions.

Rinsing with deionized water to remove loosely bound ions.

Immersing the substrate in the sulfide precursor solution, where a reaction forms a layer of In₂S₃.

Rinsing again with deionized water to remove unreacted species.

Repeating this cycle allows for the controlled, layer-by-layer growth of the In₂S₃ film. benthamopen.com The film's properties, such as thickness and crystallinity, can be controlled by varying parameters like the number of cycles, precursor concentrations, and immersion times. benthamopen.commdpi.com Films grown using indium sulfate have been reported to be nanocrystalline with a smooth and homogeneous surface morphology and an optical band gap of about 2.7 eV. mdpi.comosti.gov

Applications of this compound Derived Materials in Electronics and Optoelectronics

This compound serves as a crucial starting material for the synthesis of a variety of functional materials used in electronic and optoelectronic devices. nanorh.comchemimpex.com Its primary role is as a soluble source of indium ions for the creation of thin films and coatings with specific electrical and optical characteristics.

Thin-Film Solar Cells (e.g., Buffer Layers)

Indium sulfide (In₂S₃) is a promising alternative to the traditionally used cadmium sulfide (CdS) buffer layer, primarily due to cadmium's toxicity. researchgate.netindium.comresearchopenworld.com this compound is a common precursor in the chemical bath deposition (CBD) and electrochemical deposition of these In₂S₃ buffer layers. koreascience.kruanl.mx Research has shown that In₂S₃ buffer layers can lead to high-efficiency copper indium gallium selenide (CIGS) and other thin-film solar cells. koreascience.krresearchgate.net The properties of the In₂S₃ film, such as its band gap, can be tuned by controlling the deposition conditions. koreascience.kruanl.mx

Solar Cell ApplicationMaterial Derived from this compoundFunction
Thin-Film Solar CellsIndium Sulfide (In₂S₃)Buffer Layer

Transparent Conductive Coatings (e.g., for LCDs, Plasma Displays, Touch Panels)

One of the most significant applications of indium-based materials is in transparent conductive coatings (TCCs). nanorh.comnrm-inc.co.jp These coatings are essential for a wide range of electronic displays, including liquid crystal displays (LCDs), plasma displays, and touch panels, where they serve as transparent electrodes. nanorh.comtaylorandfrancis.comindium.com

Indium tin oxide (ITO) is the most widely used material for TCCs due to its unique combination of high electrical conductivity and optical transparency. taylorandfrancis.comindium.comnih.gov this compound can be a precursor in the synthesis of indium oxide (In₂O₃), which is then doped with tin to produce ITO. wikipedia.orgindium.com The ITO is typically deposited on glass or polymer substrates as a thin film through processes like sputtering. taylorandfrancis.comnih.gov The demand for ITO has made it a significant driver of the global indium market. taylorandfrancis.com

Display TechnologyMaterial Derived from this compoundFunction
Liquid Crystal Displays (LCDs)Indium Tin Oxide (ITO)Transparent Conductive Coating
Plasma DisplaysIndium Tin Oxide (ITO)Transparent Conductive Coating
Touch PanelsIndium Tin Oxide (ITO)Transparent Conductive Coating

Light-Emitting Diodes (LEDs) and Photodetectors

Materials derived from this compound also play a role in the fabrication of light-emitting diodes (LEDs) and photodetectors. nanorh.com Indium phosphide (InP) is a critical semiconductor material used in high-frequency and optoelectronic devices. chemimpex.com this compound can serve as a precursor for the synthesis of InP quantum dots, which are nanocrystals that exhibit quantum mechanical properties and are used in advanced LEDs for displays due to their tunable and pure color emission. osti.govmdpi.comresearchgate.net

Furthermore, indium sulfide (In₂S₃) thin films, synthesized from this compound, are being investigated for use in photodetectors due to their photoconductive nature and suitable band gap. researchgate.netindium.com These photodetectors have potential applications in various light-sensing technologies. researchgate.net

Optoelectronic DeviceMaterial Derived from this compoundApplication
Light-Emitting Diodes (LEDs)Indium Phosphide (InP) Quantum DotsColor Emission
PhotodetectorsIndium Sulfide (In₂S₃)Light Sensing

Components in Diodes, Transistors, and Integrated Circuits

This compound and its derivatives are utilized in the manufacturing of fundamental semiconductor components like diodes, transistors, and integrated circuits. nanorh.com Historically, this compound was used in the production of the first high-frequency transistors, specifically surface-barrier germanium transistors. wikipedia.orgwikipedia.orgkoncon.nl In this process, jets of this compound were used to etch a germanium base, and indium was then electroplated to form the collector and emitter. wikipedia.orgwikipedia.org

More recently, indium oxide (In₂O₃), which can be synthesized from this compound, is used as an n-type semiconductor and as a resistive element in integrated circuits. wikipedia.org Thin films of indium oxide can also act as diffusion barriers in semiconductor manufacturing. wikipedia.org

Semiconductor ComponentMaterial Derived from this compoundFunction
TransistorsIndium / Indium OxideEmitter/Collector, Resistive Element
DiodesIndium-based semiconductorsSemiconductor Junction
Integrated CircuitsIndium OxideResistive Element, Diffusion Barrier

Advanced Coating Materials with Enhanced Electrical and Optical Properties

Beyond the specific applications mentioned above, this compound is a versatile precursor for creating a wide range of advanced coating materials with tailored electrical and optical properties. nanorh.com The ability to dope (B7801613) other materials with indium, using this compound as the source, allows for the modification of their properties. For instance, doping zinc oxide with indium can significantly enhance its electrical conductivity, making it suitable for use as a transparent conductive oxide. scirp.org

The sol-gel process, which can utilize this compound, offers a method to create highly homogeneous and pure thin films and powders with carefully controlled chemical compositions. scirp.org This control enables the fabrication of coatings with specific functionalities for a variety of advanced applications. chemimpex.com

Extraction and Separation Processes Involving Indium Iii Sulfate Solutions

Solvent Extraction of Indium(III) from Sulfate (B86663) Media

Solvent extraction is a highly effective method for the selective recovery of indium from complex aqueous solutions, such as the leachates derived from industrial residues. The process involves contacting the indium-bearing sulfate solution with an organic solvent containing an extractant, which selectively binds with the indium ions and transfers them to the organic phase.

Use of Organophosphoric Acid Extractants (e.g., Di(2-ethylhexyl)phosphoric acid - D2EHPA)

Di(2-ethylhexyl)phosphoric acid (D2EHPA) is a widely utilized acidic organophosphorus extractant for the recovery of indium from sulfate media due to its high extraction efficiency and selectivity. downloadmaghaleh.commetalleaching.com D2EHPA typically exists as a dimer, (HR)₂, in nonpolar diluents like kerosene. The extraction of trivalent indium (In³⁺) from the aqueous sulfate solution into the organic phase can be described by a cation exchange mechanism.

The general reaction for the extraction is as follows: In³⁺(aq) + 3(HR)₂(org) ⇌ InR₃(HR)₃(org) + 3H⁺(aq)

This equation shows that the extraction process is pH-dependent; an increase in pH (decrease in H⁺ concentration) shifts the equilibrium to the right, favoring the extraction of indium into the organic phase. downloadmaghaleh.com D2EHPA has demonstrated high selectivity for indium over other metals commonly found in industrial leach solutions, such as zinc and iron. downloadmaghaleh.com For instance, in a direct solvent-extraction process from zinc residue leach solutions, 96.1% of indium was extracted using 20% D2EHPA, while zinc and iron were barely extracted. downloadmaghaleh.com

Influence of Organic Additives (e.g., Octyl Alcohol, Octanoic Acid) on Extraction Efficiency

While D2EHPA is an effective extractant, the subsequent stripping of indium from the loaded organic phase can be challenging. To modify the extraction and stripping characteristics, organic additives, also known as modifiers, are often introduced into the organic phase. Studies have investigated the use of additives like octyl alcohol and octanoic acid in conjunction with D2EHPA for indium extraction from sulfate solutions. tandfonline.com

The introduction of these proton-donor additives into the D2EHPA-kerosene system leads to the formation of intermolecular associates or H-complexes between the additive and the D2EHPA molecules. researchgate.netbohrium.com This interaction, particularly the formation of stable associates between D2EHPA and octyl alcohol, can lead to a decrease in the extraction efficiency of indium. tandfonline.com This phenomenon occurs because the formation of these associates reduces the activity of the D2EHPA extractant, making it less available to complex with indium ions.

Antagonistic Effects in Binary Extractant Systems

The observed decrease in extraction efficiency when an additive like octyl alcohol or octanoic acid is mixed with D2EHPA is referred to as an antagonistic effect. tandfonline.comresearchgate.net In a binary extractant system, an antagonistic effect occurs when the distribution ratio of the metal is lower than the sum of the distribution ratios obtained with the individual extractants used separately. This effect is caused by interactions between the two extractants, such as the hydrogen bonding between D2EHPA and octyl alcohol, which reduces the extracting power of the system. researchgate.netacs.org

While antagonism reduces the efficiency of the initial extraction step, it is intentionally exploited to facilitate the subsequent stripping process. tandfonline.com The complexes formed in the presence of the additive are weaker, allowing the indium to be stripped from the organic phase under milder conditions than would be possible with D2EHPA alone. The antagonistic effect is significantly more pronounced in mixtures of D2EHPA and octyl alcohol compared to mixtures with octanoic acid. tandfonline.com

Formation of Extracted Compounds (e.g., InR₃)

The composition of the indium complex formed in the organic phase is crucial to understanding the extraction mechanism. Through analysis of extraction data, supported by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, it has been determined that the extraction of indium from sulfate media with D2EHPA in the presence of octyl alcohol results in the formation of the extracted compound InR₃. tandfonline.comresearchgate.net In this notation, 'R' represents the deprotonated D2EHPA anion, (C₈H₁₇O)₂PO₂⁻. The equilibrium constant (log K) for the extraction of indium with D2EHPA in octyl alcohol to form this compound has been calculated to be -0.12 ± 0.05. tandfonline.com Under conditions of high extractant excess and in inert diluents, the extracted species may also exist as In(HR₂)₃. researchgate.netresearchgate.net

Stripping of Indium from Organic Phases

After the selective extraction of indium into the organic phase, the next step is stripping, which involves recovering the indium into a new aqueous solution in a concentrated and purified form. For organic phases containing only D2EHPA, stripping indium is difficult and typically requires highly concentrated acid solutions (e.g., 4-7 M HCl). downloadmaghaleh.com

The table below summarizes the effect of an organic additive on indium stripping from a loaded D2EHPA phase.

Organic Phase CompositionStripping AgentResulting Indium Concentration in Strip LiquorStripping Efficiency
D2EHPA4 M HCl21 g/LIncomplete
D2EHPA + Octyl Alcohol4 M HCl>33 g/LNearly Complete

This is an interactive data table based on findings reported in scientific literature. tandfonline.com

Recovery of Indium from Industrial Wastes

Hydrometallurgical routes involving leaching in sulfuric acid followed by solvent extraction are applied to recover indium from various industrial wastes. This approach is critical for recycling this valuable metal from secondary sources.

Key sources for indium recovery include:

Zinc Plant Residues: Indium is often associated with zinc ores and becomes concentrated in residues like jarosite during zinc hydrometallurgy. researchgate.netscientific.net Processes have been developed to leach these residues with acids like H₂SO₄ or HCl, followed by solvent extraction with D2EHPA to selectively recover the indium. downloadmaghaleh.comresearchgate.netmdpi.com

Lead Smelting Dust: Dusts generated during lead smelting can contain significant amounts of indium. daneshyari.comresearchgate.netdaneshyari.com A typical recovery process involves pressure leaching with sulfuric acid to bring the metals into solution, followed by purification and solvent extraction stages to isolate the indium. daneshyari.com

Waste Liquid Crystal Display (LCD) Panels: LCD screens contain indium tin oxide (ITO) thin films. concordia.caagh.edu.pl Recycling processes involve leaching the crushed panels with sulfuric acid to dissolve the indium. lut.fibohrium.com The resulting leachate, which contains indium(III) sulfate, is then purified. Solvent extraction systems using D2EHPA, often modified with additives like octyl alcohol, are effective for concentrating and purifying the indium from these leach solutions. tandfonline.combohrium.com

These extraction systems are valuable for recovering indium from diverse industrial solutions, contributing to a more sustainable supply of this critical technology metal. tandfonline.com

Extraction from Lead-Zinc Production Solutions

Indium is often found in residues and dusts generated during lead and zinc smelting operations. mdpi.comnih.gov The recovery of indium from these materials typically involves a hydrometallurgical route where sulfuric acid is used as a leaching agent, bringing the indium into a sulfate solution.

The process for treating secondary zinc oxide dusts, for example, can involve a multi-stage leaching approach to selectively separate different metals. nih.gov A "low acid leaching" step using sulfuric acid can be optimized to dissolve zinc while concentrating indium and lead in the solid residue. nih.gov Subsequently, a "high acid leaching" stage with a higher concentration of sulfuric acid is used to dissolve the indium from the residue. nih.gov

Research has shown that leaching conditions significantly impact the efficiency of indium extraction. Key parameters include sulfuric acid concentration, temperature, and solid-to-liquid ratio. For instance, in one study, the maximum germanium leaching (82%) from zinc metallurgy by-products was achieved with 10% H₂SO₄, while higher acid concentrations favored the leaching of indium and tin. mdpi.com When a high yield of indium is desired, leaching in sulfuric acid at temperatures above 80°C is recommended. mdpi.com

Following the leaching step, which creates an this compound solution, solvent extraction is a common method for purification and concentration. metso.comflogen.org This technique uses an organic solvent to selectively extract indium ions from the aqueous sulfate solution. At the Chelyabinsk Zinc Plant, a modernized solvent extraction unit was implemented to improve indium recovery from sulfate-chloride solutions, minimizing indium loss and reducing material costs. flogen.org

Table 1: Optimized Leaching Conditions for Indium Recovery from Zinc Oxide Dusts

ParameterCondition for High Indium Leaching RateReference
Sulfuric Acid Concentration170 g/L nih.gov
Liquid-to-Solid Ratio7 mL/g nih.gov
Leaching Time4 hours nih.gov
Leaching Temperature80 °C nih.gov
Stirring Speed500 r/min nih.gov
Resulting Indium Leaching Rate> 90% nih.gov

Recovery from Liquid Crystal Display (LCD) Panel Wastes

Waste LCD panels are a significant secondary source of indium, which is present in the form of Indium Tin Oxide (ITO) films on the glass. researchgate.netresearchgate.net Hydrometallurgy is considered a versatile strategy for recovering indium from this waste stream. researchgate.net The process typically begins with leaching the ITO films using strong acids, including sulfuric acid, to dissolve the indium into an aqueous solution. researchgate.netresearchgate.net

One recovery method involves an H₂SO₄ acid leaching step, followed by solvent extraction using Di-(2-ethylhexyl)phosphoric acid (D2EHPA), and subsequent back-extraction. researchgate.net Studies have shown that indium can be effectively leached using a 1:1 (v/v) solution of H₂SO₄. researchgate.net The resulting this compound solution can then be processed to selectively extract the indium. Research indicates that 30% D2EHPA can extract indium from sulfuric acid solutions, achieving an extraction efficiency of over 97%. researchgate.net

After extraction, the indium is stripped from the organic phase, often using hydrochloric acid, to create a concentrated indium solution ready for further purification. researchgate.net The main steps in the hydrometallurgical recovery of indium from electronic waste are leaching, concentration, purification, and finally, electrowinning to obtain pure indium metal. researchgate.net Using sulfate-based baths for electrowinning is often preferred due to lower environmental impact and improved workplace safety compared to chloride-based systems. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Solvent Extraction Process for Indium Recovery from LCD Leachate

Process StepReagent/ConditionObjectiveEfficiencyReference
LeachingH₂SO₄ (1:1, v/v)Dissolve indium from ITO film- researchgate.net
Extraction30% D2EHPASelectively extract indium from sulfate solution> 97% researchgate.net
Stripping (Back-Extraction)4 M HClRecover concentrated indium from organic phaseComplete researchgate.net

Electrochemical Purification and Refining of Indium

Electrochemical methods, particularly electrolytic refining and electrowinning, are crucial for producing high-purity indium from the concentrated this compound solutions obtained during extraction and recovery processes.

Electrolytic Refining Process for Crude Indium

Electrolytic refining is an effective method for preparing high-purity indium. nih.govresearchgate.net In this process, crude indium is cast into an anode, which is then dissolved in an electrolyte containing this compound. nih.gov Under an applied electric field, indium at the anode oxidizes and dissolves into the electrolyte as In³⁺ ions. nih.gov These ions migrate to the cathode, where they are reduced and deposited as pure indium metal. nih.gov

The electrolyte is typically an indium sulfate system, often with additives like sodium chloride (NaCl) to enhance conductivity. nih.gov A high-purity titanium plate is commonly used as the cathode for the deposition of the refined indium. nih.gov The fundamental reactions are:

Anode: In → In³⁺ + 3e⁻

Cathode: In³⁺ + 3e⁻ → In nih.gov

The efficiency and quality of the deposited indium are influenced by various parameters, including current density, temperature, pH, and electrolyte composition. dntb.gov.uauniroma1.it Studies on indium electrowinning from sulfate solutions have been conducted using various cathode materials, including stainless steel, nickel, titanium, aluminum, and copper. researchgate.netuniroma1.it Nickel and stainless steel cathodes have demonstrated high current efficiencies (around 93-95%) and low specific energy consumption. researchgate.netuniroma1.it

Table 3: Performance of Different Cathode Materials in Indium Electrowinning from Sulfate Solution

Cathode MaterialCurrent Efficiency (CE)Specific Energy Consumption (SEC)Reference
Stainless Steel (SS)~95.5%1.67 kWh/kg researchgate.netuniroma1.it
Nickel (Ni)~94%1.67 kWh/kg researchgate.netuniroma1.it
Titanium (Ti)~85.5%- uniroma1.it
Copper (Cu)~26.4%- uniroma1.it
Aluminum (Al)~13.9%- uniroma1.it

Conditions: Current density of 25 A/m², temperature of 40 °C, and pH of 2.3.

Influence of Electrolyte Composition on Dissolution Rates

The composition of the sulfate electrolyte plays a critical role in the rate of anodic dissolution of crude indium during refining. The corrosion behavior of indium in sulfuric acid with and without the addition of this compound has been studied to determine optimal conditions. researchgate.netect-journal.kz

Research using potentiodynamic methods has shown that the dissolution of indium occurs at a higher velocity in indium-containing electrolytes compared to pure acid solutions. researchgate.netect-journal.kz This indicates a synergistic effect of the indium ions present in the background electrolyte, which promotes the dissolution of the crude indium anode. researchgate.net

Temperature is another key factor. For electrolytes containing indium, an increase in temperature leads to an increased dissolution rate of the indium anode. ect-journal.kz This suggests that the process is limited by the electrochemical stage. However, at a pH of 4, increasing temperature can also lead to the formation of indium hydroxide (B78521), which can passivate the electrode surface. ect-journal.kz While sulfate electrolytes are effective, studies have noted that the anodic dissolution of indium proceeds with a lower overvoltage in chloride electrolytes, which is attributed to the activating effect of chloride ions and the higher stability of indium chloride complexes. matec-conferences.org

Table 4: Factors Influencing Indium Anode Dissolution in Sulfate Electrolytes

FactorInfluence on Dissolution RateObservationReference
Presence of In₂(SO₄)₃Increases dissolution rateIndium ions in the electrolyte have a synergistic effect, increasing dissolution currents. researchgate.net
TemperatureIncreases dissolution rateHigher temperatures promote faster dissolution, indicating the process is limited by the electrochemical stage. ect-journal.kz
pHCan lead to passivationAt pH 4, increased temperature can lead to the formation of indium hydroxide. ect-journal.kz

Interdisciplinary Research Perspectives and Future Directions

Synergistic Research Across Sub-Disciplines

In the realm of chemical synthesis, indium(III) sulfate (B86663) is a key starting material for a variety of indium-containing compounds and complexes. fishersci.nlamericanelements.com These complexes are explored for their catalytic activity in organic synthesis. americanelements.com The field of electrochemistry utilizes indium(III) sulfate in electroplating processes, for instance, as a hardening agent in gold electroplating. wikipedia.orgfishersci.nl

Emerging research in the biomedical field is investigating this compound and its derivatives for potential applications in drug delivery systems and as contrast agents for medical imaging. fishersci.ca Studies have examined the effects of this compound on human cells to understand its biological interactions, which is crucial for evaluating its safety and efficacy in potential therapeutic applications. nih.gov This cross-pollination of expertise—from materials scientists developing new thin films to biochemists studying cellular interactions—highlights the synergistic nature of research surrounding this compound.

Development of Novel this compound-Based Materials

This compound is a fundamental building block for an array of advanced materials with tailored properties. Its role as a precursor is central to the synthesis of next-generation materials for electronic and optoelectronic devices.

A significant area of development is in the production of thin-film photovoltaics. This compound is used to prepare materials such as copper indium selenide (B1212193) (CIS), a key component in high-performance solar cells. wikipedia.orgfishersci.nlamericanelements.com It is also a precursor for creating indium tin oxide (ITO), a transparent conductive oxide widely used in touch screens, LCDs, and LED displays due to its unique combination of electrical conductivity and optical transparency. fishersci.iewikipedia.orgfishersci.ca

Furthermore, research is actively exploring the synthesis of nanomaterials using this compound. It serves as a starting material for producing indium oxide (In₂O₃) and indium hydroxide (B78521) (In(OH)₃) nanocubes and nanoparticles. wikipedia.orgamericanelements.comamericanelements.com These nanomaterials have potential applications in catalysis and advanced electronics. The ability to control the size and morphology of these nanoparticles by adjusting synthesis conditions opens up new avenues for creating materials with novel functionalities.

The development extends to specialized semiconductors like indium phosphide (B1233454), which is critical for high-frequency electronics and optoelectronic devices. fishersci.nl The versatility of this compound as a precursor enables the continuous innovation of materials that are foundational to modern technology.

Advanced Characterization Techniques for In-Depth Analysis

A deep understanding of the structure, composition, and properties of this compound and its derivative materials is made possible through a suite of advanced characterization techniques. These analytical methods are indispensable for quality control in synthesis and for correlating material properties with their functional performance.

Techniques such as X-ray Diffraction (XRD) are fundamental for determining the crystal structure and phase purity of synthesized materials, confirming, for example, the formation of the desired β-In₂S₃ phase in thin films. researchgate.netX-ray Photoelectron Spectroscopy (XPS) provides critical information about elemental composition and chemical oxidation states on the material's surface, which is vital for understanding surface chemistry and potential contamination. researchgate.net

To analyze the morphology and microstructure of materials, Scanning Electron Microscopy (SEM) is widely employed, offering high-resolution images of the material's surface. nih.gov When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , SEM can also provide elemental mapping, confirming the uniform distribution of constituent elements.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups and the nature of chemical bonds within a compound, which is particularly useful for studying the incorporation of ligands in indium complexes or the presence of water in hydrated forms. mdpi.comThermogravimetric Analysis (TGA) is utilized to study the thermal stability of the compound and its decomposition behavior at elevated temperatures. For more specialized applications, Electrochemical Impedance Spectroscopy (EIS) can be used to characterize the electrical properties of materials and interfaces, which is relevant for applications in batteries and sensors. mdpi.com

Table 1: Advanced Characterization Techniques for this compound and Derivatives

TechniqueInformation ProvidedPrimary Application in this compound Research
X-ray Diffraction (XRD)Crystal structure, phase identification, purity.Verifying the crystalline phase of synthesized materials like In₂S₃. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical and oxidation states at the surface.Confirming the oxidation state of indium and detecting surface contaminants. researchgate.net
Scanning Electron Microscopy (SEM)Surface morphology, topography, and microstructure.Visualizing the structure of nanoparticles and thin films. nih.gov
Energy-Dispersive X-ray Spectroscopy (EDS)Elemental composition and mapping.Confirming stoichiometry and elemental distribution in synthesized materials.
Fourier-Transform Infrared Spectroscopy (FTIR)Functional groups and chemical bonding.Identifying the coordination of ligands and the presence of hydrates. mdpi.com
Thermogravimetric Analysis (TGA)Thermal stability and decomposition profile.Assessing the stability of hydrated and anhydrous forms of the compound.
Electrochemical Impedance Spectroscopy (EIS)Electrical properties of materials and interfaces.Characterizing membranes and materials for electrochemical applications. mdpi.com

Theoretical Predictions and Experimental Validation

The advancement of research on this compound is increasingly driven by a powerful interplay between theoretical modeling and experimental validation. Computational models allow scientists to predict material properties, reaction mechanisms, and biological interactions, which can then be tested and refined through targeted experiments.

For instance, theoretical calculations can predict the electronic band structure of semiconductors derived from this compound, such as copper indium selenide. These predictions are then experimentally validated using techniques like optical absorption studies to measure the bandgap, ensuring the material is suitable for its intended application in solar cells. researchgate.net Similarly, the speciation of indium-based ionic liquids, which can be modeled theoretically, has been confirmed experimentally, providing insight into their catalytic activity.

In the biomedical sphere, researchers can hypothesize how cells might interact with surfaces coated with indium-based materials. In one study, the impact of this compound on the viability and alignment of human fibroblast cells on engineered surfaces was investigated. nih.gov The experimental results, obtained through fluorescence confocal and scanning electron microscopy, validated the predictions that the compound affects cell geometry and the production of reactive oxygen species, demonstrating a clear link between theoretical modeling of cell-surface interactions and empirical evidence. nih.gov This synergy accelerates the design of new materials and provides a deeper understanding of their fundamental properties and behaviors.

Sustainable Synthesis and Application Methodologies

In line with the global push for green chemistry, significant research efforts are directed towards developing sustainable methods for the synthesis and application of this compound and its derivatives. These approaches aim to minimize environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency.

One promising sustainable synthesis route is the use of biomolecules. For example, a biomolecule-assisted hydrothermal process using L-arginine has been developed to synthesize indium hydroxide (In(OH)₃) nanocubes from an this compound precursor. This method is environmentally benign as it uses a non-toxic amino acid in an aqueous medium.

In terms of applications, indium-based catalysts are being explored as greener alternatives to conventional and often hazardous acid catalysts used in many industrial chemical processes. Furthermore, sustainable practices are being developed for the recovery of indium from industrial waste streams and acidic sulfate-containing solutions. Ion exchange methods using impregnated resins are being optimized to selectively recover indium, which not only reduces environmental contamination but also contributes to a circular economy for this valuable element.

Table 2: Sustainable Methodologies in this compound Research

MethodologyDescriptionSustainability Aspect
Biomolecule-Assisted SynthesisUtilizing biomolecules like L-arginine in a hydrothermal process to synthesize indium-based nanocrystals from this compound.Uses non-toxic, renewable reagents and aqueous media, reducing the environmental footprint.
Green CatalysisEmploying indium-based compounds as recyclable and less hazardous catalysts in organic synthesis.Replaces corrosive and toxic conventional acid catalysts, leading to cleaner chemical processes.
Ion Exchange RecoveryUsing specialized impregnated resins to selectively recover indium from industrial and mining effluents.Promotes recycling of a critical raw material and minimizes the release of metal ions into the environment.

Compound Reference Table

Q & A

Basic: What are the standard methods for synthesizing high-purity Indium(III) sulfate in laboratory settings?

Methodological Answer:
this compound is typically synthesized via direct reaction of indium metal or indium oxide with sulfuric acid under controlled conditions. For high-purity samples (>99.9%), indium metal (99.99% purity) is dissolved in concentrated sulfuric acid (18 M) at 80–100°C, followed by slow evaporation to crystallize In₂(SO₄)₃·xH₂O. Anhydrous forms require calcination at 300–400°C under inert gas . Key parameters include:

  • Acid concentration : Excess H₂SO₄ prevents hydrolysis to In(OH)₃.
  • Temperature control : Prevents decomposition to In₂O₃ at >200°C.
  • Hydrate management : Water content varies (e.g., pentahydrate vs. anhydrous), requiring precise drying protocols.

Basic: Which spectroscopic techniques are most effective for characterizing the structural properties of this compound hydrates?

Methodological Answer:
A multi-technique approach is recommended:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms hydrate phases (e.g., In₂(SO₄)₃·5H₂O vs. anhydrous) .
  • FT-IR spectroscopy : Identifies sulfate vibrational modes (ν₃ at ~1100 cm⁻¹) and water O-H stretches (~3400 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Quantifies hydrate water loss (e.g., ~20% mass loss for pentahydrate decomposition) .
    Cross-referencing these methods ensures accurate phase identification and minimizes artifacts from hygroscopicity.

Basic: How do temperature and pH influence the solubility and stability of this compound in aqueous solutions?

Methodological Answer:
Solubility decreases with rising pH due to hydrolysis:

  • Below pH 2 : In³⁺ remains soluble as [In(H₂O)₆]³⁺.
  • pH 3–4 : Precipitation of In(OH)₃ occurs, complicating solution-phase studies .
  • Temperature effects : Solubility in H₂SO₄ increases linearly from 25°C to 80°C (e.g., ~50 g/100 mL at 80°C) but decreases in neutral aqueous systems due to hydrolysis . Stability assays should monitor pH dynamically using inline probes.

Advanced: How can researchers reconcile conflicting reports on the electrochemical reduction pathways of this compound in sulfate vs. chloride-containing electrolytes?

Methodological Answer:
Discrepancies arise from competing reduction mechanisms:

  • In sulfate electrolytes : In³⁺ → In⁰ via a single 3-electron transfer (E° ≈ -0.34 V vs. SHE) .
  • In chloride electrolytes : Stepwise reduction (In³⁺ → In⁺ → In⁰) due to Cl⁻ complexation, altering reaction kinetics .
    To resolve contradictions:
  • Use cyclic voltammetry with varying electrolyte compositions.
  • Apply rotating disk electrode (RDE) techniques to isolate mass transport effects.
  • Cross-validate with in-situ X-ray absorption spectroscopy (XAS) to track oxidation state changes .

Advanced: What advanced computational modeling approaches are suitable for predicting the coordination geometry of In³⁺ ions in this compound complexes?

Methodological Answer:
Density functional theory (DFT) simulations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for In) predict:

  • Octahedral coordination : [In(H₂O)₆]³⁺ dominates in acidic solutions.
  • Sulfate bridging : In crystalline phases, sulfate acts as a bidentate ligand, forming In-O-S bonds (~2.1 Å) .
    Methodological considerations:
  • Include solvent effects via implicit models (e.g., COSMO).
  • Validate against EXAFS data for bond-length accuracy.

Advanced: What methodologies enable precise quantification of sulfate ion release kinetics during this compound decomposition under varying thermal conditions?

Methodological Answer:
Controlled thermal decomposition coupled with ion chromatography (IC) or gravimetric analysis :

  • Stepwise heating : Monitor mass loss (TGA) and correlate with SO₃ release (e.g., 300–500°C for In₂(SO₄)₃ → In₂O₃ + 3SO₃↑) .
  • Gas-phase analysis : Use mass spectrometry (MS) to track SO₂/SO₃ evolution.
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies (~150–200 kJ/mol for sulfate decomposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.